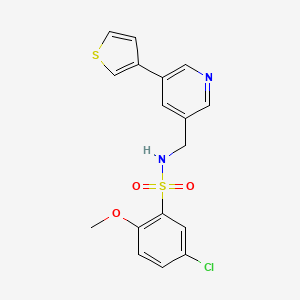
5-クロロ-2-メトキシ-N-((5-(チオフェン-3-イル)ピリジン-3-イル)メチル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
科学的研究の応用
5-chloro-2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
準備方法
The synthesis of 5-chloro-2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyridine ring synthesis: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
5-chloro-2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the conditions and reagents used.
作用機序
The mechanism of action of 5-chloro-2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar compounds to 5-chloro-2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide include other sulfonamides and heterocyclic compounds with similar structural motifs. These compounds may share some chemical properties but differ in their biological activities and applications. Examples include:
生物活性
5-chloro-2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₉H₁₇ClN₂O₂S
- Molecular Weight : 372.9 g/mol
- CAS Number : 1235104-03-6
This compound features a sulfonamide group, which is known for its pharmacological relevance, and a thiophene ring that may enhance its biological activity through specific interactions with biological targets.
Anticancer Properties
Research has indicated that compounds similar to 5-chloro-2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide exhibit significant anticancer activity. For instance, derivatives with similar structures have shown IC₅₀ values in the low micromolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth .
A study highlighted that certain analogs of this compound can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is critical for cancer treatment strategies .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. For example, structural analogs have demonstrated minimum inhibitory concentrations (MIC) as low as 20 μg/mL against Staphylococcus aureus and 21 μg/mL against Escherichia coli .
The mechanism of action for 5-chloro-2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide likely involves interactions with specific molecular targets such as enzymes or receptors. The presence of the thiophene ring may facilitate binding to these targets, enhancing the compound's efficacy in disrupting biological processes associated with disease states.
Case Studies and Research Findings
- Anticancer Study : A derivative of the compound was tested in vitro against a panel of tumor cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The results showed promising anticancer activity with IC₅₀ values ranging from 1.48 to 5.33 μM across different cell lines .
- Antimicrobial Efficacy : In a comparative study, several synthesized compounds were screened for antibacterial activity. The tested compounds exhibited varying degrees of effectiveness with some showing significant activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-chloro-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide | Lacks methoxy group | Moderate anticancer activity |
| 2-methoxy-N-(pyridin-3-ylmethyl)benzamide | Lacks thiophene ring | Lower antimicrobial activity |
| N-(5-(furan-2-yl)pyridin-3-yl)methyl)benzamide | Contains furan instead of thiophene | Different electronic properties |
The unique combination of functional groups in 5-chloro-2-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide contributes to its distinctive biological profile compared to similar compounds.
特性
IUPAC Name |
5-chloro-2-methoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S2/c1-23-16-3-2-15(18)7-17(16)25(21,22)20-9-12-6-14(10-19-8-12)13-4-5-24-11-13/h2-8,10-11,20H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUQHNCARSKUCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













